molecular formula C6H7N5O B14021365 N-Hydroxy-9-methyladenine CAS No. 7269-60-5

N-Hydroxy-9-methyladenine

Cat. No.: B14021365
CAS No.: 7269-60-5
M. Wt: 165.15 g/mol
InChI Key: ODJDQMHTJOZHFO-UHFFFAOYSA-N
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Description

N-Hydroxy-9-methyladenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom at the sixth position of the adenine ring, and a methyl group at the ninth position. It is a significant molecule in the study of DNA and RNA modifications, particularly in the context of epigenetic regulation and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-9-methyladenine can be synthesized through the hydroxylation of 9-methyladenine. This process typically involves the use of Fe²⁺ and 2-oxoglutarate-dependent dioxygenase enzymes, which facilitate the hydroxylation reaction under mild conditions . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective hydroxylation of the methyladenine substrate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale enzymatic hydroxylation processes. These processes are optimized for high yield and purity, utilizing bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-9-methyladenine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form various derivatives.

    Reduction: The compound can be reduced back to 9-methyladenine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

Scientific Research Applications

N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.

    Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.

    Medicine: Research into this compound contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.

    Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.

Mechanism of Action

N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Methyladenine: The parent compound, which lacks the hydroxyl group.

    N6-Methyladenine: Another methylated derivative of adenine, which is involved in different epigenetic processes.

    N6-Hydroxymethyladenine: A similar hydroxylated derivative, but with the hydroxyl group at the sixth position.

Uniqueness

N-Hydroxy-9-methyladenine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in studying the effects of nucleic acid modifications on gene regulation and cellular function .

Properties

CAS No.

7269-60-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

N-(9-methylpurin-6-yl)hydroxylamine

InChI

InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10)

InChI Key

ODJDQMHTJOZHFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NO

Origin of Product

United States

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